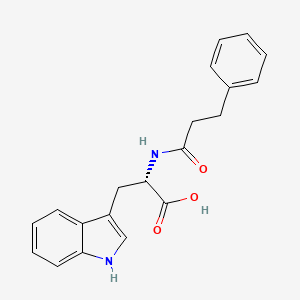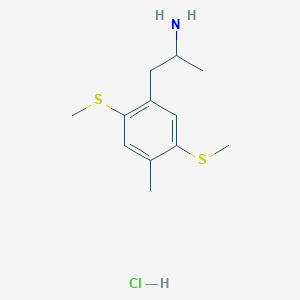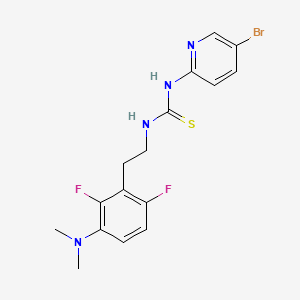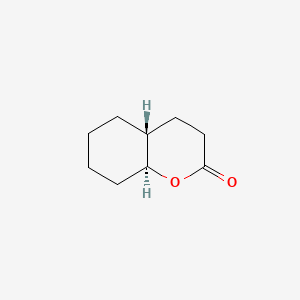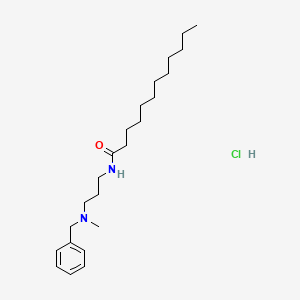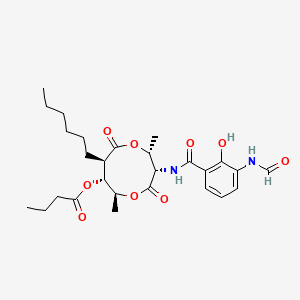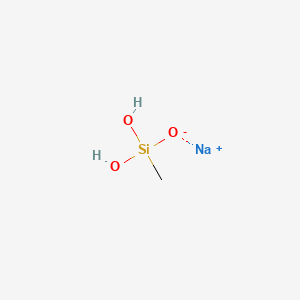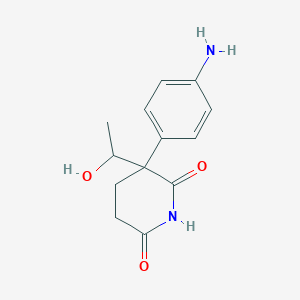
3-(4-Aminophenyl)-3-(1-hydroxyethyl)piperidine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Aminophenyl)-3-(1-hydroxyethyl)piperidine-2,6-dione is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Aminophenyl)-3-(1-hydroxyethyl)piperidine-2,6-dione typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring can be formed through cyclization reactions.
Introduction of the Aminophenyl Group: The 4-aminophenyl group can be introduced via nucleophilic substitution reactions.
Hydroxyethyl Group Addition: The hydroxyethyl group can be added through alkylation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of catalysts, high-throughput reactors, and continuous flow processes.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, forming ketones or aldehydes.
Reduction: Reduction reactions can target the carbonyl groups in the piperidine ring, potentially forming alcohols.
Substitution: The aminophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3) are typical for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while reduction could produce alcohols.
科学研究应用
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用机制
The mechanism of action of 3-(4-Aminophenyl)-3-(1-hydroxyethyl)piperidine-2,6-dione involves its interaction with specific molecular targets. These might include enzymes, receptors, or ion channels. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, and metabolic activity.
相似化合物的比较
Similar Compounds
3-(4-Aminophenyl)-3-(1-hydroxyethyl)piperidine-2,6-dione: Unique due to its specific substitution pattern on the piperidine ring.
4-Aminophenylpiperidine-2,6-dione: Lacks the hydroxyethyl group, which may alter its biological activity.
3-(4-Methylphenyl)-3-(1-hydroxyethyl)piperidine-2,6-dione: Substitution with a methyl group instead of an amino group, affecting its reactivity and applications.
Uniqueness
The presence of both the aminophenyl and hydroxyethyl groups in this compound confers unique chemical properties and potential biological activities, distinguishing it from other piperidine derivatives.
属性
CAS 编号 |
92137-87-6 |
|---|---|
分子式 |
C13H16N2O3 |
分子量 |
248.28 g/mol |
IUPAC 名称 |
3-(4-aminophenyl)-3-(1-hydroxyethyl)piperidine-2,6-dione |
InChI |
InChI=1S/C13H16N2O3/c1-8(16)13(7-6-11(17)15-12(13)18)9-2-4-10(14)5-3-9/h2-5,8,16H,6-7,14H2,1H3,(H,15,17,18) |
InChI 键 |
KTPHSRMGDZXXDY-UHFFFAOYSA-N |
规范 SMILES |
CC(C1(CCC(=O)NC1=O)C2=CC=C(C=C2)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


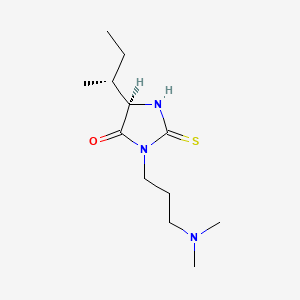
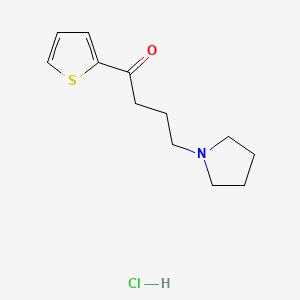
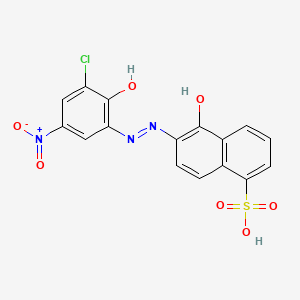
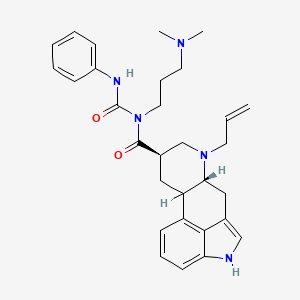
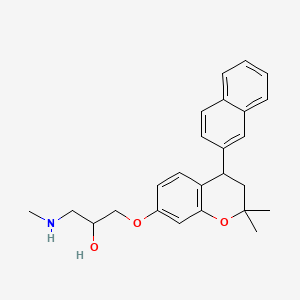
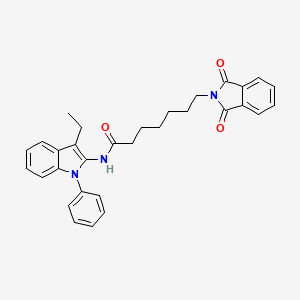
![2-ethyl-9-methyl-5-(1H-pyrrolo[3,2-c]pyridin-3-yl)-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12750151.png)
